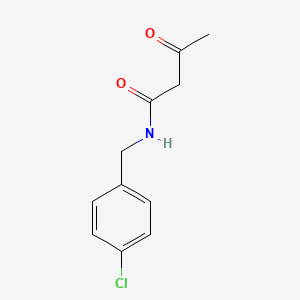

N-(4-Chlorobenzyl)-3-oxobutanamide

Description

Overview of β-Keto Amides in Organic Synthesis and Medicinal Chemistry Research

β-Keto amides are a class of organic compounds that serve as versatile building blocks in organic chemistry. researchgate.net Their structure, which includes a ketone, an amide, and an activated methylene (B1212753) group, provides multiple sites for chemical reactions. researchgate.net This versatility makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov

In the realm of medicinal chemistry, the α-ketoamide and β-keto amide motifs are found in numerous natural products and have been extensively utilized by chemists to create compounds with potential therapeutic applications. acs.orgnih.gov These structures can be engineered to interact with a variety of biological targets. acs.orgnih.gov Compared to other dicarbonyl derivatives like α-ketoacids and α-ketoesters, α-ketoamides often exhibit more favorable pharmacokinetic properties, including better stability and membrane permeability. acs.orgnih.gov

The synthesis of β-keto amides can be achieved through several methods, including the acylation of amide enolates. nih.gov However, creating enolates from primary and secondary amides can be challenging, necessitating alternative strategies or the use of protecting groups. nih.gov

Significance of Aromatic and Halogen Substitutions in Amide Systems

The incorporation of aromatic rings and halogen atoms into amide-containing molecules significantly influences their chemical and physical properties. Aromatic amides are a crucial class of compounds in organic synthesis, found in many pharmaceuticals and natural products. numberanalytics.com The aromatic ring's presence affects the molecule's electron distribution and, consequently, its reactivity in reactions such as hydrolysis and electrophilic substitution. numberanalytics.com

Halogen substituents, such as the chlorine atom in N-(4-Chlorobenzyl)-3-oxobutanamide, can alter a molecule's reactivity and its potential for intermolecular interactions. Halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they slow the reaction rate compared to unsubstituted benzene (B151609). masterorganicchemistry.com This is due to their inductive electron-withdrawing effect. libretexts.org However, they can also participate in halogen bonding, a type of non-covalent interaction that can influence the structure of molecular assemblies. nih.gov The structural impact of halogens tends to increase with their size, following the trend of Cl < Br < I. nih.gov

Current Research Landscape Pertaining to this compound and Closely Related Analogs

Specific research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research landscape of closely related analogs provides valuable insights into its potential areas of interest.

Analogs such as N-(4-ethoxyphenyl)-3-oxobutanamide have been studied in the context of biotransformation and as metabolic intermediates of analgesic compounds. nih.gov The crystal structure of this analog reveals that it exists as the keto tautomer. nih.gov Another related compound, N-(4-Chloro-2-methylphenyl)-3-oxobutanamide, has been the subject of analytical studies, with methods developed for its separation and analysis via high-performance liquid chromatography (HPLC). sielc.com

The broader class of substituted β-keto amides continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications as precursors to biologically active molecules. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| CAS Number | 5455-76-5 |

Note: The data in this table is based on publicly available chemical database information.

Elucidation of Research Gaps and Future Directions for this compound

The primary research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and potential biological activities. While the chemistry of its core functional groups is well-understood, the specific properties and applications of this particular combination of a β-keto amide and a 4-chlorobenzyl group remain largely unexplored.

Future research directions could include:

Development of optimized synthetic routes to produce this compound in high yield and purity.

Thorough characterization of its physical and chemical properties, including its crystal structure and tautomeric equilibrium.

Investigation of its potential biological activities , drawing inspiration from the known applications of other substituted β-keto amides in medicinal chemistry. This could involve screening for enzymatic inhibition or other pharmacological effects.

Exploration of its use as a synthon in organic synthesis for the creation of more complex molecules and heterocyclic systems.

By addressing these research gaps, a more complete understanding of this compound and its potential contributions to chemistry and related sciences can be achieved.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(4-ethoxyphenyl)-3-oxobutanamide |

| N-(4-Chloro-2-methylphenyl)-3-oxobutanamide |

| N-(4-hydroxyphenyl)-3-oxobutanamide |

| N-(4-hydroxyphenyl)-3-hydroxybutanamide |

| N-(4-hydroxyphenyl)acetamide |

| Bucetin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNOHVIQOGIHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359298 | |

| Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78984-83-5 | |

| Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chlorobenzyl 3 Oxobutanamide

Exploration of Established Acetoacetylation Routes for Amides

Traditional methods for synthesizing N-substituted acetoacetamides, including N-(4-chlorobenzyl)-3-oxobutanamide, have been well-documented and are centered around two main strategies: the condensation of acetoacetic acid derivatives with amines and the use of diketene (B1670635) or its precursors.

Condensation Reactions Utilizing Acetoacetic Acid Derivatives and Substituted Benzylamines

A primary and widely employed method for the synthesis of this compound involves the condensation reaction between an acetoacetic acid derivative, typically an ester like ethyl acetoacetate (B1235776), and 4-chlorobenzylamine (B54526). This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester.

The reaction is often carried out under thermal conditions, sometimes with a catalyst to facilitate the process. The selection of the acetoacetic acid derivative can influence the reaction conditions and outcomes. For instance, the use of more reactive derivatives might allow for milder reaction conditions. The general scheme for this reaction is the condensation of an alkyl acetoacetate with an aromatic or heteroaromatic amine. researchgate.net

Application of Diketene or its Precursors in Amide Synthesis

An alternative and highly efficient route to this compound is through the reaction of 4-chlorobenzylamine with diketene. chempedia.info Diketene serves as a highly reactive acetoacetylating agent. The reaction is typically rapid and can be performed under various conditions.

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of diketene, leading to the opening of the four-membered ring and subsequent formation of the acetoacetamide (B46550). Catalysts can be employed to enhance the reaction rate and selectivity. biu.ac.il A stable precursor of acetylketene, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, can also be utilized for the synthesis of acetoacetamides. rsc.orgrsc.org

Investigation of Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic protocols. For the synthesis of N-aryl/heteryl acetoacetamides, green chemistry principles have been applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.netsnu.ac.kr

Solvent-free reaction conditions and microwave irradiation have been explored as greener alternatives to conventional heating methods. researchgate.netresearchgate.net For instance, the reaction of ethyl acetoacetate with various amines has been successfully carried out under solvent-free conditions using a catalytic amount of potassium tert-butoxide. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times. rsc.orgresearchgate.net Furthermore, the use of water as a solvent presents an attractive, environmentally benign option for these syntheses. rsc.orgrsc.orgnih.gov

Mechanistic Investigations of Key Synthetic Steps

The fundamental reaction in the synthesis of this compound is the acylation of an amine. In the condensation of an amine with an acyl chloride, a type of acetoacetic acid derivative, the reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, and a proton is transferred from the nitrogen atom to regenerate the carbonyl group and form the final amide product. youtube.com A similar mechanism is at play when using other acetoacetic acid derivatives like esters, though the leaving group will differ.

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For instance, in the synthesis of N-aryl/heteryl acetoacetamides from ethyl acetoacetate and amines, it was found that using an excess of ethyl acetoacetate resulted in improved yields and higher purity. researchgate.net The choice of catalyst can also significantly impact the reaction's efficiency. organic-chemistry.org

Following the reaction, purification of the product is essential. Recrystallization from a suitable solvent, such as aqueous ethanol (B145695), is a common and effective method for obtaining a colorless crystalline solid of high purity. researchgate.net Column chromatography is another technique that can be employed for purification. rsc.orgsielc.com The purity of the final compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netsielc.com

Interactive Data Table: Synthesis of Acetoacetamide Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Ethyl Acetoacetate | p-Chloroaniline | Potassium tert-butoxide, Solvent-free, Conventional Heating | N-(4-chlorophenyl)acetoacetamide | High | researchgate.net |

| Ethyl Acetoacetate | p-Chloroaniline | Potassium tert-butoxide, Solvent-free, Microwave Irradiation | N-(4-chlorophenyl)acetoacetamide | High | researchgate.net |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | L-tryptophan | K2CO3, Water, Reflux | N-acetoacetyl-L-tryptophan | Quantitative | rsc.org |

| Hydrocinnamic acid | Benzylamine | Boric acid, Toluene, Dean-Stark trap | N-benzyl-3-phenylpropionamide | Not specified | walisongo.ac.id |

Advanced Spectroscopic and Structural Characterization of N 4 Chlorobenzyl 3 Oxobutanamide

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, providing a unique fingerprint of the compound's structure.

Infrared (IR) Spectroscopy for Carbonyl and Amide Linkage Identification

Infrared (IR) spectroscopy is particularly adept at identifying polar functional groups, making it an indispensable technique for the characterization of N-(4-Chlorobenzyl)-3-oxobutanamide. The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent features in the IR spectrum are the carbonyl (C=O) and amide N-H stretching vibrations. The ketone carbonyl stretch is expected to appear in the region of 1725-1705 cm⁻¹, while the amide carbonyl (Amide I band) typically absorbs at a lower frequency, around 1680-1630 cm⁻¹, due to resonance effects. The N-H stretching vibration of the secondary amide is anticipated as a sharp peak in the 3350-3250 cm⁻¹ range. The presence of intermolecular hydrogen bonding can lead to a broadening and shifting of this peak to a lower wavenumber.

Further characteristic absorptions include the C-N stretching and N-H bending vibrations (Amide II band) in the 1570-1515 cm⁻¹ region, and the C-Cl stretching vibration, which is expected to be observed in the fingerprint region, typically between 800-600 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) and methyl groups will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350 - 3250 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=O (Ketone) | Stretching | 1725 - 1705 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-N | Stretching | 1400 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in the dipole moment, Raman scattering is dependent on changes in the polarizability of a bond. Consequently, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations, particularly the ring-breathing modes, are expected to be prominent in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. The non-polar C-C bonds of the butanamide backbone and the C-Cl bond will also be Raman active. The symmetric stretching of the C-Cl bond, in particular, should give a distinct Raman signal. In contrast, the highly polar C=O and N-H groups will likely show weaker Raman scattering compared to their strong IR absorptions. This complementary nature allows for a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound will exhibit distinct signals for each unique proton environment. The aromatic protons on the 4-chlorobenzyl group are expected to appear as two doublets in the aromatic region (δ 7.0-7.5 ppm) due to their ortho- and meta-coupling, characteristic of a 1,4-disubstituted benzene ring.

The methylene protons of the benzyl (B1604629) group (-CH₂-) will likely appear as a doublet around δ 4.3-4.5 ppm, coupled to the adjacent N-H proton. The N-H proton itself is expected to be a broad singlet or a triplet (due to coupling with the methylene protons) in the range of δ 6.5-8.5 ppm, with its chemical shift and multiplicity being solvent and concentration-dependent.

The aliphatic protons of the 3-oxobutanamide moiety will give rise to two singlets. The methylene protons adjacent to the amide carbonyl (-CH₂-CO-) are expected around δ 3.4-3.6 ppm, while the terminal methyl protons (-CO-CH₃) will appear further upfield, around δ 2.2-2.4 ppm. The lack of coupling for these two signals is a key identifying feature.

| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic (ortho to Cl) | 7.2 - 7.4 | Doublet | 2H |

| Aromatic (meta to Cl) | 7.1 - 7.3 | Doublet | 2H |

| Amide (N-H) | 6.5 - 8.5 | Broad Singlet/Triplet | 1H |

| Benzyl (-CH₂-) | 4.3 - 4.5 | Doublet | 2H |

| Methylene (-CH₂-CO-) | 3.4 - 3.6 | Singlet | 2H |

| Methyl (-CO-CH₃) | 2.2 - 2.4 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. For this compound, the carbonyl carbons will be the most downfield. The ketone carbonyl carbon is expected around δ 205-208 ppm, while the amide carbonyl carbon will be at a slightly higher field, around δ 165-168 ppm.

The aromatic carbons will appear in the δ 128-140 ppm region. The carbon bearing the chlorine atom (C-Cl) will be in the δ 132-135 ppm range, and the quaternary aromatic carbon attached to the benzyl group will be around δ 136-138 ppm. The other two aromatic carbons will have signals in the δ 128-130 ppm region.

In the aliphatic region, the benzyl methylene carbon (-CH₂-) is expected around δ 43-45 ppm. The methylene carbon of the butanamide chain (-CH₂-CO-) will be in the δ 48-52 ppm range, and the terminal methyl carbon (-CO-CH₃) will be the most upfield, around δ 30-32 ppm.

| Carbon Environment | Expected Chemical Shift (δ ppm) |

| C=O (Ketone) | 205 - 208 |

| C=O (Amide) | 165 - 168 |

| Aromatic (C-CH₂) | 136 - 138 |

| Aromatic (C-Cl) | 132 - 135 |

| Aromatic (CH) | 128 - 130 |

| Methylene (-CH₂-CO-) | 48 - 52 |

| Benzyl (-CH₂-) | 43 - 45 |

| Methyl (-CO-CH₃) | 30 - 32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the molecular structure. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation would be observed between the N-H proton and the benzylic -CH₂- protons. Cross-peaks would also be seen between the ortho and meta protons on the aromatic ring, confirming their adjacent relationship. The absence of COSY correlations for the methylene and methyl protons of the 3-oxobutanamide moiety with other protons would confirm their isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.educolumbia.edu The HSQC spectrum would show correlations between the aromatic protons and their attached carbons, the benzylic protons and the benzylic carbon, the methylene protons of the butanamide chain and its corresponding carbon, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) ¹H-¹³C couplings, which is invaluable for connecting the different fragments of the molecule and assigning quaternary carbons. sdsu.educolumbia.edu Key HMBC correlations would include:

The N-H proton showing a correlation to the amide carbonyl carbon and the benzylic carbon.

The benzylic protons showing correlations to the amide carbonyl carbon and the aromatic carbons (both the quaternary carbon and the ortho carbons).

The methylene protons of the butanamide chain showing correlations to both the ketone and amide carbonyl carbons, as well as the methyl carbon.

The methyl protons showing a correlation to the ketone carbonyl carbon and the adjacent methylene carbon.

These 2D NMR experiments, when used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound, confirming the connectivity of all atoms and validating the proposed structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-resolution mass spectrometry provides the precise molecular mass of a compound, which in turn confirms its elemental composition. For this compound, the molecular formula is established as C₁₁H₁₂ClNO₂. The theoretical monoisotopic mass of this compound is calculated to be 225.0556 g/mol . While specific experimental HRMS data for this exact compound is not widely published, the analysis of structurally similar compounds confirms the utility of this technique in unequivocally verifying the elemental formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Theoretical Monoisotopic Mass | 225.0556 u |

| Theoretical Average Mass | 225.671 u |

Note: The data in this table is based on the known molecular formula of the compound.

Gas chromatography-mass spectrometry is a powerful hybrid technique that separates components of a mixture and then provides mass spectra for each, making it ideal for purity assessment. In the analysis of synthesized chemical compounds, GC-MS can detect and identify impurities, even in trace amounts. For instance, in the synthesis of related compounds like o-chlorobenzylidene malononitrile, GC-MS has been successfully employed to confirm a purity of 99% and to identify minor components comprising the remaining 1%. semanticscholar.org A typical GC-MS analysis of this compound would involve the generation of a chromatogram where the major peak corresponds to the target compound, and any minor peaks would represent impurities. The mass spectrum of the main peak would be expected to show the molecular ion and a characteristic fragmentation pattern consistent with the structure of this compound. For mass spectrometry compatible applications involving HPLC, it is often necessary to replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid in the mobile phase. sielc.com

Table 2: Hypothetical GC-MS Purity Analysis Data for this compound

| Retention Time (min) | Compound Identity | Area (%) | Key m/z Fragments |

| 12.5 | This compound | 99.5 | 225, 125, 100, 85, 43 |

| 10.2 | Impurity A | 0.3 | - |

| 14.1 | Impurity B | 0.2 | - |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental GC-MS data for this compound is not publicly available.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule, revealing its structural components. For this compound, the key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chlorobenzyl group. A plausible fragmentation pattern would include a prominent peak for the 4-chlorobenzyl cation (m/z 125) and fragments corresponding to the butanamide moiety.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule, which are dictated by its structure and the nature of its chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the chlorophenyl group. Aromatic systems typically exhibit characteristic absorption bands in the UV region. For comparison, studies on hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide show absorption maxima in the ranges of 203–207 nm and 235–271 nm. researchgate.net It is anticipated that this compound would exhibit similar absorption characteristics due to the presence of the aromatic ring.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Range |

| UV-Vis Absorption | λmax (nm) | ~200-280 nm |

| Fluorescence Emission | λem (nm) | To be determined |

| Quantum Yield (Φ) | To be determined |

Note: The expected values are based on the analysis of structurally similar compounds and general principles of spectroscopy.

Crystallographic Analysis and Solid State Architecture of N 4 Chlorobenzyl 3 Oxobutanamide

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide accurate measurements of bond lengths, bond angles, and torsion angles of the N-(4-Chlorobenzyl)-3-oxobutanamide molecule.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

Note: The data in this table is purely hypothetical and serves as an example of the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of experimental data, the potential for intermolecular interactions can be predicted based on the molecular structure. The this compound molecule possesses functional groups capable of forming hydrogen bonds, namely the amide N-H group as a donor and the carbonyl oxygen atoms as acceptors.

A crystallographic study would reveal the specific hydrogen bonding motifs. It is plausible that the molecules would form chains or dimeric structures through N-H···O=C hydrogen bonds. The geometry of these bonds (D-H···A distance and angle) would be crucial in understanding the strength and directionality of these interactions. Other potential intermolecular forces that would be investigated include C-H···O and C-H···π interactions, as well as π-π stacking between the phenyl rings of adjacent molecules.

Analysis of Crystal Packing Motifs and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, or crystal packing, is a consequence of the various intermolecular forces. The analysis of the crystal packing would describe how the individual molecules assemble into a three-dimensional architecture. This would involve identifying common packing motifs such as layers, sheets, or herringbone patterns.

The supramolecular assembly of this compound would be described based on the network of intermolecular interactions. Understanding these assemblies is critical as they influence the physical properties of the solid material, such as its melting point, solubility, and mechanical strength.

Polymorphism and Crystal Habit Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal structures and, consequently, different physical properties. To date, there are no published studies on the polymorphism of this compound.

A comprehensive study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any potential polymorphs. Each polymorph would require its own full crystallographic characterization.

The crystal habit refers to the external shape of a crystal. While related to the internal crystal structure, the habit is also influenced by the conditions of crystal growth. There is currently no information on the typical crystal habit of this compound.

Computational Chemistry and Molecular Modeling Studies of N 4 Chlorobenzyl 3 Oxobutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

For N-(4-Chlorobenzyl)-3-oxobutanamide, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would first be employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. Given the presence of the flexible butanamide chain and the rotatable benzyl (B1604629) group, multiple stable conformers may exist. The 3-oxobutanamide portion also allows for keto-enol tautomerism, and DFT calculations can determine the relative stability of these forms. Studies on the parent acetoacetamide (B46550) have shown that the enol tautomer can be significantly populated in the gas phase. nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. For instance, the vibrational frequencies (infrared and Raman spectra) can be calculated to help identify characteristic functional group vibrations, such as the C=O stretches of the ketone and amide, and the N-H bend. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) would also be possible, aiding in the structural elucidation of the compound.

Illustrative Data Table: Predicted Geometrical Parameters

Below is a hypothetical table of selected optimized geometrical parameters for the keto-tautomer of this compound, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(carbonyl, amide)-N | 1.36 |

| C(carbonyl, ketone)-C | 1.52 | |

| C(aromatic)-Cl | 1.75 | |

| N-H | 1.01 | |

| Bond Angles (º) | O=C-N | 123.5 |

| C-N-H | 121.0 | |

| C(aromatic)-C(aromatic)-Cl | 119.5 | |

| Dihedral Angles (º) | O=C-N-C(benzyl) | 178.0 (trans) |

| C(benzyl)-C(methylene)-N-C(carbonyl) | 65.0 |

Note: These values are illustrative and represent typical outputs from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich chlorophenyl ring and the amide group, while the LUMO is expected to be centered on the electron-deficient carbonyl groups of the 3-oxobutanamide moiety. This distribution would indicate that the molecule is susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbons.

Illustrative Data Table: Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 | High kinetic stability, moderate reactivity |

Note: These values are hypothetical, based on typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Molecular Recognition Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, located around the carbonyl oxygen atoms and the chlorine atom. These are the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density, primarily around the amide (N-H) proton. This is the most likely site for nucleophilic attack and for acting as a hydrogen bond donor.

Neutral Potential (Green): Regions with intermediate potential, such as the carbon atoms of the benzyl ring's backbone.

These insights are crucial for predicting how the molecule might bind to a biological target, such as an enzyme active site.

Conformational Analysis and Energy Landscape Mapping

Due to several rotatable single bonds, this compound can adopt numerous conformations. A systematic conformational analysis is essential to identify the low-energy conformers that are most likely to exist at room temperature. This is typically done by systematically rotating key dihedral angles (e.g., around the C-N amide bond, the N-C benzyl bond, and C-C bonds in the butanamide chain) and calculating the relative energy of each resulting structure using a computationally less expensive method, followed by full geometry optimization of the most stable conformers using DFT.

The results can be visualized as a potential energy surface (PES), which maps the energy as a function of one or two key dihedral angles. This map reveals the energy barriers between different conformers and identifies the global minimum energy structure.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water would reveal:

Conformational Dynamics: How the molecule flexes and changes its shape over time, and the timescales of transitions between different conformations.

Solvent Structuring: How water molecules arrange themselves around the solute molecule. For instance, water would be expected to form strong hydrogen bonds with the amide N-H and carbonyl oxygen atoms. tandfonline.com

Hydrophobic Interactions: The behavior of the non-polar chlorobenzyl group in an aqueous environment, which would likely be shielded from the water.

These simulations provide a dynamic understanding that complements the static picture from quantum chemical calculations. acs.org

Prediction of Physicochemical Parameters Relevant to Research Applications

Several important physicochemical properties can be predicted using computational tools, which are vital for assessing a compound's potential in various research applications, including drug discovery and materials science. Various software packages and web-based tools (e.g., SwissADME, pkCSM, ALOGP) use quantitative structure-property relationship (QSPR) models to make these predictions. acs.orgresearchgate.netacs.org

Illustrative Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 225.67 g/mol | Basic molecular property |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | Lipophilicity, indicator of membrane permeability |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Indicator of hydrogen bonding potential and cell permeability |

| Number of Hydrogen Bond Donors | 1 | Potential to donate in H-bonds (from N-H) |

| Number of Hydrogen Bond Acceptors | 2 | Potential to accept H-bonds (from C=O oxygens) |

| Water Solubility | Moderately Soluble | Predicted behavior in aqueous media |

Note: These values are illustrative and derived from predictive models for similar structures. LogP and TPSA are critical for predicting pharmacokinetic behaviors.

Chemical Reactivity and Derivatization Strategies of N 4 Chlorobenzyl 3 Oxobutanamide

Reactions at the Active Methylene (B1212753) and Carbonyl Centers

The presence of both an active methylene group (a CH2 group flanked by two electron-withdrawing groups) and two carbonyl groups makes this part of the molecule particularly reactive and synthetically useful.

Knoevenagel Condensations for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netsciensage.info It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine in the presence of an acid. researchgate.netresearchgate.netbeilstein-journals.org In the case of N-(4-Chlorobenzyl)-3-oxobutanamide, the active methylene group can react with various aldehydes to form α,β-unsaturated carbonyl compounds. researchgate.net For instance, the condensation with aromatic aldehydes can lead to the formation of benzylidene derivatives. nih.gov These reactions are often carried out in solvents like benzene (B151609) or ethanol (B145695) and can sometimes be accelerated by microwave irradiation or the use of specific catalysts like ytterbium triflate. beilstein-journals.orgbeilstein-journals.org The resulting products are valuable intermediates for the synthesis of more complex molecules. sciensage.info

Cyclocondensation Reactions for Heterocycle Formation

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of ring systems from acyclic precursors. This compound is an excellent substrate for these reactions, leading to a variety of important heterocyclic scaffolds.

Pyridines and Dihydropyridines: The Hantzsch synthesis and its variations are classic methods for preparing dihydropyridines, which can be subsequently oxidized to pyridines. researchgate.net This typically involves a three-component reaction between an aldehyde, a β-ketoester (or in this case, a β-ketoamide like this compound), and a source of ammonia. researchgate.netnih.gov Various catalysts and reaction conditions can be employed to optimize the synthesis of these pyridine (B92270) and dihydropyridine (B1217469) derivatives. researchgate.netnih.govgoogle.comgoogle.com For example, a mixture of an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate (B1210297) can be heated under solvent-free conditions to yield pyridine derivatives. nih.gov

Pyrimidines: Pyrimidine (B1678525) rings can be synthesized from this compound through reactions with reagents that provide the remaining atoms for the ring. For instance, condensation with urea (B33335) or thiourea (B124793) in the presence of an aldehyde can lead to dihydropyrimidinones or thiones via the Biginelli reaction. growingscience.comnih.gov These reactions are often catalyzed by acids. nih.gov The use of β-enaminones, which can be derived from 3-oxobutanamides, is also a common strategy for pyrimidine synthesis. growingscience.com

Pyrazoles: The synthesis of pyrazoles from this compound typically involves reaction with hydrazine (B178648) or its derivatives. The 1,3-dicarbonyl moiety of the butanamide reacts with the two nitrogen atoms of hydrazine to form the pyrazole (B372694) ring. nih.govrsc.org Multicomponent reactions involving an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative (which can be conceptually related to the cyclization of a hydrazine with a β-ketoamide) can lead to fused pyranopyrazole systems. nih.govdundee.ac.uk Specifically, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a DABCO-catalyzed three-component reaction. nih.govdundee.ac.uk

Oxidation Reactions

While specific oxidation reactions directly on the methylene or carbonyl centers of this compound are not extensively documented in the provided context, related structures can undergo oxidation. For instance, dihydropyridine derivatives synthesized from this precursor can be oxidized to the corresponding pyridines. Furthermore, if a pyrazole ring is formed, subsequent chlorination at the 4-position of the pyrazole can be achieved using hypochloric acid or its salts. google.com

Transformations Involving the Amide Nitrogen and Aromatic Ring

The amide nitrogen and the 4-chlorobenzyl aromatic ring also offer sites for chemical modification.

The amide nitrogen in this compound is generally less reactive than the active methylene group. However, it can participate in reactions under specific conditions. For example, the amide bond could potentially be cleaved under strong acidic or basic conditions, though this is often an undesirable side reaction. More synthetically useful transformations might involve N-alkylation or N-acylation, though these are less common compared to reactions at the active methylene and carbonyl centers.

The 4-chlorobenzyl aromatic ring is susceptible to electrophilic aromatic substitution reactions. libretexts.org However, the chloro substituent is a deactivating group, making these reactions less facile than on an unsubstituted benzene ring. The directing effect of the chlorine atom would favor substitution at the ortho and para positions relative to the chlorine. Due to the stability of the aromatic ring, these reactions typically require strong electrophilic catalysts. libretexts.org

Multicomponent Reactions Utilizing this compound as a Core Building Block

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgbeilstein-journals.org this compound is an ideal component for MCRs due to its multiple reactive sites.

A notable example is the synthesis of pyrano[2,3-c]pyrazoles through a three-component reaction involving an aldehyde, malononitrile, and a pyrazolone derivative, which is structurally related to the cyclization product of a hydrazine with a β-ketoamide like this compound. nih.govdundee.ac.uk Another example involves the reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides, which can lead to different heterocyclic products depending on the reaction conditions. beilstein-journals.orgbeilstein-journals.org These MCRs provide rapid access to diverse and complex molecular scaffolds, which is highly valuable in drug discovery and materials science. rsc.org

Development of Novel Synthetic Pathways to Chemically Diverse Derivatives

The inherent reactivity of this compound continues to drive the development of new synthetic methodologies to access novel and chemically diverse derivatives. Research focuses on several key areas:

Catalyst Development: The exploration of new and more efficient catalysts, such as novel ionic liquids or metal-based catalysts, can lead to higher yields, shorter reaction times, and improved selectivity in reactions involving this compound. nih.gov

Greener Synthetic Routes: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener solvents like water, solvent-free reaction conditions, and recyclable catalysts. researchgate.net

Combinatorial Chemistry: The use of this compound in combinatorial synthesis, often in conjunction with MCRs, allows for the rapid generation of large libraries of related compounds for biological screening.

Synthesis of Fused Heterocycles: Efforts are ongoing to develop new strategies for the synthesis of fused heterocyclic systems starting from this compound. researchgate.netresearchgate.netsciencepublishinggroup.com This can involve intramolecular cyclizations of appropriately functionalized derivatives or sequential MCRs. For example, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles and α,β-unsaturated ketones, which can be derived from β-ketoamides. mdpi.comcardiff.ac.ukmdpi.com

The versatility of this compound as a synthetic building block ensures its continued importance in the field of organic chemistry for the foreseeable future.

Structure Activity Relationship Sar Investigations of N 4 Chlorobenzyl 3 Oxobutanamide Derivatives

Systematic Design and Synthesis of Analogs with Structural Modifications

The foundation of SAR studies lies in the rational design and synthesis of new analogs. This process often involves modifying the core structure of N-(4-chlorobenzyl)-3-oxobutanamide at various positions to explore the chemical space and identify key structural motifs responsible for biological activity.

A common synthetic strategy involves the coupling of two primary building blocks. For instance, the synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, which share a similar amide linkage, starts with the condensation of aniline (B41778) and ethyl acetoacetate (B1235776). This is followed by cyclization and subsequent reactions to introduce the desired substituents. chula.ac.th The synthesis of N-oxide-containing heterocycles, another class of related compounds, has also been explored for their potential antitubercular activity. unito.it

The synthesis of various amide derivatives often employs standard coupling reagents. For example, the reaction of amines with acyl chlorides, such as 4-nitrobenzoyl chloride, is a facile method for creating amide bonds. mdpi.com In some cases, multi-step reactions are necessary to build the desired molecular framework, as seen in the synthesis of novel quinoline-4-carboxamide derivatives from aniline. chula.ac.th

Researchers have also explored the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. One method involves the reaction of 4-chlorophenylacetic acid with semicarbazide, followed by acylation with various acid chlorides to yield a library of analogs. ekb.eg Another approach to 1,3,4-oxadiazoles starts from the cyclization of hydrazones. nih.gov These synthetic strategies allow for the systematic introduction of diverse functional groups, which is essential for comprehensive SAR studies. nih.gov

The modification of the this compound scaffold can be systematically approached by considering several key sites for alteration:

The 4-chlorobenzyl group: Modifications can include changing the position of the chloro substituent on the phenyl ring, or replacing it with other halogens, alkyl, or alkoxy groups to probe the effect of electronics and sterics.

The butanamide backbone: The length of the alkyl chain and the position of the oxo group can be varied.

The amide linkage: The nitrogen and carbonyl groups of the amide can be incorporated into different heterocyclic systems to explore diverse chemical space. nih.gov

For example, in the development of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives as cyclooxygenase-2 inhibitors, the synthesis began with nicotinic acid and proceeded through several intermediates to generate a library of compounds with different substituents. nih.gov Similarly, the synthesis of N-alkyl nitrobenzamides as antimycobacterial agents involved a straightforward synthetic methodology to produce a family of compounds with varying lipophilicity. nih.gov

Correlation of Structural Features with Modulatory Effects on Target Pathways

Once a library of analogs is synthesized, the next step is to correlate their structural features with their effects on specific biological targets or pathways. This analysis helps to build a predictive model for designing more potent and selective compounds.

In a study on substituted sulfamoyl benzamidothiazoles, it was found that hydrophobic components on the benzene (B151609) ring were crucial for activity. nih.gov Specifically, the presence of 3-chloro and 3-bromo substituents maintained activity, while hydrogen bond-forming groups like 3-nitro, 3-methoxy, and 3-amino led to a decrease in activity, highlighting the importance of hydrophobicity at this position. nih.gov

For a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, modifications to the "A" and "C" rings were investigated to understand their impact on anticancer activity. nih.gov In another study on pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was observed that having more amino substituents generally resulted in better inhibitory activity. nih.gov Furthermore, the activity was sensitive to steric effects, with smaller cycloalkanes or shorter alkyl chains leading to improved potency. nih.gov

The position of substituents can also play a critical role. In a series of 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives, it was found that substituents at the 4-position of the phenyl ring generally conferred superior cytotoxicity compared to those at the 2- or 3-positions. chula.ac.th Similarly, for a set of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the introduction of a second fluorine atom to the benzoyl moiety altered the GI50 values against various cancer cell lines. researchgate.net

These examples demonstrate that subtle changes in the chemical structure, such as the nature and position of a substituent, can have a profound impact on the biological activity of the molecule.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking with Target Macromolecules)

Computational methods are powerful tools in modern drug discovery and play a significant role in understanding SAR. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two commonly employed techniques.

QSAR aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For instance, a QSAR study on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives identified that substitutions with more electronegative and less bulky groups were favorable for antihypertensive activity. nih.govresearchgate.net Another 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors provided insights into the critical features needed for their design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govwjarr.compnrjournal.com This technique can help to visualize the interactions between a compound and its target protein, providing a rationale for its activity. For example, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of the target enzymes. nih.gov Similarly, docking studies of 1,3,4-oxadiazole derivatives as anticonvulsant agents showed that the docking energies were negative, indicating stable binding interactions with the GABA-A receptor. wjarr.com

In the study of N-alkyl nitrobenzamides as potential DprE1 inhibitors, docking studies showed that the more active compounds fit into the DprE1 binding pocket in a manner similar to known inhibitors. nih.gov Molecular docking of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives also demonstrated good docking scores, suggesting their potential as anticancer agents. researchgate.net These computational approaches not only help to explain the observed SAR but also guide the design of new, more potent analogs.

In Vitro Evaluation of Biological Activity Profiles of Novel Derivatives (e.g., Antimicrobial, Antitubercular, Cytotoxicity against Cell Lines)

The final and most critical step in SAR investigations is the in vitro evaluation of the synthesized derivatives to determine their biological activity. This typically involves a battery of assays to assess their antimicrobial, antitubercular, and cytotoxic properties.

Antimicrobial Activity: Several derivatives of related scaffolds have been evaluated for their antimicrobial properties. For example, newly synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net

Antitubercular Activity: The search for new antitubercular agents is a major focus of research. mdpi.com Nitro-substituted heteroaromatic carboxamides have been synthesized and tested against Mycobacterium tuberculosis, with some 1,3,5-oxadiazole derivatives showing promise. researchgate.net N-oxide-containing heterocycles have also been identified as a promising class of antitubercular compounds, with one derivative demonstrating in vivo efficacy in a mouse model. unito.it Furthermore, N-alkyl nitrobenzamides have shown potent antitubercular activities, with some derivatives exhibiting activity profiles comparable to isoniazid (B1672263) in an ex vivo macrophage model of infection. nih.gov Benzimidazole derivatives have also been investigated, with some showing activity against M. tuberculosis H37Rv. nih.gov

Cytotoxicity against Cell Lines: The cytotoxic potential of these derivatives against various cancer cell lines is another important area of investigation. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against a panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. researchgate.netnih.gov Similarly, novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives exhibited cytotoxicity, with the potency being dependent on the nature and position of the substituent. chula.ac.th The cytotoxicity of various N-acyl hydrazone and 1,3,4-oxadiazole derivatives has also been evaluated against A-549, MDA-MB-231, and PC-3 cancer cell lines. mdpi.com

The results from these in vitro evaluations provide the crucial data needed to establish a robust SAR. By combining the findings from synthesis, biological testing, and computational studies, researchers can iteratively refine the molecular structure to develop lead compounds with improved therapeutic potential.

Future Research Directions and Translational Perspectives for N 4 Chlorobenzyl 3 Oxobutanamide

Exploration of Novel Synthetic Methodologies

The synthesis of N-(4-Chlorobenzyl)-3-oxobutanamide can be approached through several established methods for amide formation. A common route involves the reaction of 4-chlorobenzylamine (B54526) with a derivative of acetoacetic acid, such as ethyl acetoacetate (B1235776) or diketene (B1670635). wikipedia.org Future research could focus on optimizing these existing methods or exploring novel, more efficient synthetic strategies.

One promising area of exploration is the use of green chemistry principles to develop more environmentally benign synthetic protocols. This could involve employing solvent-free reaction conditions or utilizing water as a solvent. rsc.org For instance, the reaction of 4-chlorobenzylamine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium, potentially accelerated by microwave irradiation, could offer a high-yielding and cleaner route to this compound. rsc.org

Furthermore, enzymatic or chemoenzymatic approaches could be investigated. Biocatalysis can offer high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net The use of enzymes, such as lipases or amidases, to catalyze the formation of the amide bond could lead to a more sustainable and efficient synthesis.

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is crucial for understanding its properties and reactivity. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental, future research could employ more advanced methods to gain deeper insights into its structure and dynamics.

Expected Spectroscopic Data for this compound:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorobenzyl group, a singlet for the methylene (B1212753) protons adjacent to the nitrogen, a singlet for the methylene protons of the acetoacetyl group, and a singlet for the methyl protons. The chemical shifts would be influenced by the solvent and the presence of keto-enol tautomerism. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and amide), the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methylene carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ketone and amide, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (225.67 g/mol ), along with fragmentation patterns characteristic of the loss of the 4-chlorobenzyl group or other fragments. bldpharm.com |

Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be used to definitively assign all proton and carbon signals and to probe the connectivity within the molecule. Solid-state NMR could also provide valuable information about the compound's structure and packing in the solid state.

In-depth analysis of the keto-enol tautomerism of this compound using variable-temperature NMR or specialized IR techniques could provide quantitative data on the equilibrium between the tautomers under different conditions. This is significant as the reactivity of the compound is dependent on which tautomeric form is present. chim.it

Integration of Computational and Experimental Studies

The integration of computational chemistry with experimental results can provide a powerful approach to understanding the properties of this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to predict and corroborate experimental data.

Future research in this area could involve:

Geometric Optimization: Calculating the most stable three-dimensional structure of both the keto and enol tautomers of this compound.

Spectroscopic Prediction: Simulating the NMR and IR spectra and comparing them with experimental data to aid in the assignment of spectral features. nih.gov

Tautomerism Analysis: Calculating the relative energies of the keto and enol forms to predict the equilibrium position, and modeling the transition state for their interconversion.

Reactivity Indices: Using computational methods to determine the electron density and reactivity of different sites within the molecule, which can help in predicting the outcome of chemical reactions.

By combining computational predictions with experimental observations, a more complete and nuanced understanding of the structure, properties, and reactivity of this compound can be achieved.

Broadening the Scope of Derivatization for Diverse Applications

The presence of multiple reactive sites in this compound makes it an excellent candidate for derivatization to create a library of new compounds with potentially interesting properties. The active methylene group, the ketone, and the amide functionality all offer opportunities for chemical modification.

The active methylene group is particularly reactive and can be a site for alkylation, acylation, and condensation reactions. For example, it can be reacted with aldehydes and other electrophiles. The ketone group can undergo reduction to a secondary alcohol or be used in the formation of heterocycles. researchgate.net

A significant area for future research is the use of this compound as a precursor in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net The 1,3-dicarbonyl moiety is a well-known synthon for the construction of a wide variety of five- and six-membered rings, such as pyrazoles, isoxazoles, pyridines, and pyrimidines. researchgate.netresearchgate.net By reacting this compound with appropriate reagents, a diverse range of novel heterocyclic structures bearing the 4-chlorobenzyl substituent can be accessed.

Potential for this compound as a Precursor in Materials Science or Chemical Biology Research

The structural features of this compound suggest its potential as a precursor in both materials science and chemical biology.

In materials science, acetoacetamide (B46550) derivatives are known to be used in the synthesis of pigments. wikipedia.org The this compound could potentially be used to create novel dyes or pigments with specific color properties. Furthermore, the ability of β-keto amides to form complexes with metal ions could be explored for the development of new coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties.

In the realm of chemical biology, the 3-oxobutanamide scaffold is present in some biologically active molecules. By using this compound as a starting material, it may be possible to synthesize new compounds with potential biological activity. The introduction of the 4-chlorobenzyl group can influence the lipophilicity and electronic properties of the molecule, which could in turn affect its biological interactions. Research in this area would involve the synthesis of a library of derivatives and their subsequent screening for various biological activities.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-Chlorobenzyl)-3-oxobutanamide with high purity?

A common approach involves condensation reactions between 4-chlorobenzylamine and diketene derivatives, followed by purification via recrystallization. For instance, analogous compounds like N-(4-chlorophenyl)-3-oxobutanamide are synthesized via acetylation of the amine group using acetyl chloride or diketene in anhydrous solvents (e.g., THF or dichloromethane). Slow cooling of saturated aqueous solutions can yield high-purity crystals . Optimization of solvent systems (e.g., water or ethanol) and temperature gradients is critical to minimizing byproducts.

Q. Which analytical techniques are optimal for characterizing this compound?

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks, as demonstrated for structurally similar 3-oxobutanamides .

- NMR spectroscopy : H and C NMR confirm regiochemistry, particularly the keto-enol tautomerism of the 3-oxo group.

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can oxidative transformations of this compound be optimized using (diacetoxyiodo)benzene (DIB)?

DIB-mediated oxidation of 3-oxobutanamides to dichloroacetamides is highly substrate-dependent. For N-(4-chlorophenyl) analogs, reactions proceed efficiently in acetic acid at room temperature, yielding >70% isolated products. Key parameters include:

- Stoichiometry : 1.2–1.5 equivalents of DIB to substrate.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reaction rates.

- Substituent effects : Electron-withdrawing groups (e.g., -Cl on the benzyl ring) stabilize intermediates, reducing side reactions .

Q. What strategies enable selective bromination at the 3-oxo position of this compound?

Bromination of the active methylene group (adjacent to the ketone) can be achieved using bromine in acetic acid. For example, N-(4-chlorophenyl)-3-oxobutanamide reacts with Br/AcOH to form 4-bromo derivatives. Reaction monitoring via TLC or in situ H NMR is recommended to avoid over-bromination. Purification via column chromatography (hexane/ethyl acetate) isolates the monobrominated product .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for glucose transporter inhibition?

Fasentin (a structural analog with a 4-chloro-3-trifluoromethylphenyl group) inhibits GLUT1/4 with IC = 68 µM. SAR studies suggest:

- Substituent position : Para-chloro groups enhance metabolic stability, while ortho-substituents reduce steric hindrance.

- Electron-withdrawing groups : Trifluoromethyl (-CF) increases lipophilicity and membrane permeability.

In vitro assays (e.g., glucose uptake inhibition in HEK293 cells) and molecular docking (targeting GLUT4’s substrate-binding pocket) are critical for validating analogs .

Q. How can in vitro models assess the metabolic stability of this compound?

- Hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. LC-MS/MS quantifies parent compound degradation over time.

- Metabolite identification : High-resolution MS/MS detects oxidative (e.g., hydroxylation) or hydrolytic (amide cleavage) products.

- Enzyme inhibition studies : Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .

Q. How to resolve contradictions in proposed metabolic pathways of 3-oxobutanamide derivatives?

Discrepancies in metabolic pathways (e.g., O-dealkylation vs. keto conversion order) can be addressed via:

- Isotopic labeling : C-labeled substrates track carbon flow during biotransformation.

- Time-course studies : Sampling at multiple timepoints identifies intermediate accumulation.

- Knockout models : CRISPR-edited cell lines lacking specific enzymes (e.g., esterases) clarify rate-limiting steps .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the 3-oxo group, predicting sites for nucleophilic attack. Fukui indices identify the α-carbon as the most electrophilic center. Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What solubility parameters are critical for experimental design with this compound?

Q. What role does this compound play in azo dye and pigment chemistry?

As a diazo component, the compound can couple with aromatic amines (e.g., nitroanilines) to form yellow pigments (e.g., Pigment Yellow 75). Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.